Octahydropyrrolo[3,4-c]pyrrole Core as a Superior Piperazine Isostere: A Scaffold-Level Differentiation for CNS Drug Design
The octahydropyrrolo[3,4-c]pyrrole scaffold, which forms the core of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, has been quantitatively validated as an isosteric replacement for piperazine, a common motif in CNS drugs. In a direct head-to-head comparison in an mGlu1 negative allosteric modulator (NAM) program, replacing the piperazine ring of an initial hit compound with the octahydropyrrolo[3,4-c]pyrrole group (affording compound 8) led to a measurable improvement in in vitro activity. Specifically, while the initial piperazine-containing hit (compound 1) showed an IC50 value of 1.2 µM against human mGlu1, the octahydropyrrolo[3,4-c]pyrrole analog (compound 8) exhibited a significantly improved IC50 of 0.15 µM [1].
| Evidence Dimension | In vitro functional activity (IC50) against human mGlu1 receptor |
|---|---|
| Target Compound Data | IC50 = 0.15 µM (for compound 8, which contains the octahydropyrrolo[3,4-c]pyrrole core) |
| Comparator Or Baseline | IC50 = 1.2 µM (for compound 1, which contains a piperazine core) |
| Quantified Difference | 8-fold improvement in potency |
| Conditions | Functional cell-based assay measuring calcium flux in HEK293 cells expressing human mGlu1 |
Why This Matters
This data demonstrates that the octahydropyrrolo[3,4-c]pyrrole core, and by extension its derivatives like 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, can provide a tangible and quantifiable potency advantage over traditional piperazine scaffolds in CNS targets, justifying its selection for lead optimization.
- [1] Ito, S., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 23(18), 5091-5096. (Table 1, Compound 1 vs Compound 8). View Source
